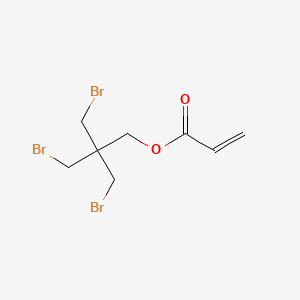
3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate is an organic compound with the molecular formula C8H11Br3O2. It is a brominated ester that finds applications in various fields due to its unique chemical properties. The compound is known for its reactivity and is used in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate typically involves the bromination of 2,2-bis(bromomethyl)propane followed by esterification with prop-2-enoic acid. The reaction conditions often require the use of bromine and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperatures to ensure the selective bromination of the desired positions on the molecule .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products. The final product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The prop-2-enoate group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Electrophiles such as hydrogen halides or halogens.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of halogenated or hydrogenated products.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the prop-2-enoate group can undergo addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbon atoms more susceptible to nucleophilic attack .
Comparison with Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: Similar in structure but lacks the prop-2-enoate group.
3-Bromo-2-(bromomethyl)propionic acid: Contains a carboxylic acid group instead of the ester group.
2,2-Dibromoneopentyl glycol diacrylate: Contains two acrylate groups instead of one prop-2-enoate group.
Uniqueness: 3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate is unique due to the presence of both bromine atoms and the prop-2-enoate group, which confer distinct reactivity patterns. This makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
3217-37-6 |
|---|---|
Molecular Formula |
C8H11Br3O2 |
Molecular Weight |
378.88 g/mol |
IUPAC Name |
[3-bromo-2,2-bis(bromomethyl)propyl] prop-2-enoate |
InChI |
InChI=1S/C8H11Br3O2/c1-2-7(12)13-6-8(3-9,4-10)5-11/h2H,1,3-6H2 |
InChI Key |
QKESMFKTVDCTOI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(CBr)(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)

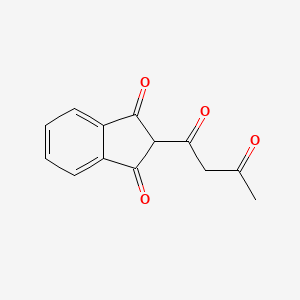
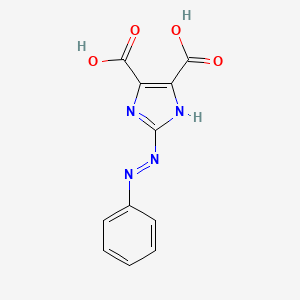
![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)
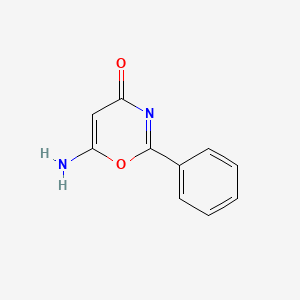
![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)

![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
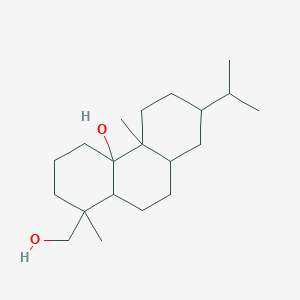
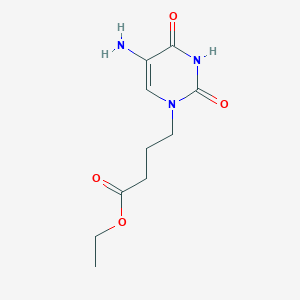
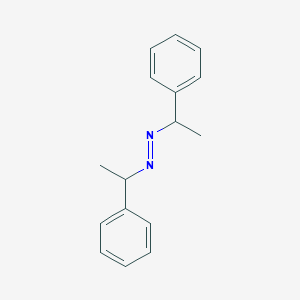
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)

